Furo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
Furo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxylic acid group attached to the pyridine ring.
Mechanism of Action
Target of Action
Furo[2,3-c]pyridine-2-carboxylic acid is primarily used as a photosensitizer . Its primary targets are Gram-positive bacteria . The compound has shown great potential for combating multiple drug-resistant bacteria .
Mode of Action
The compound, named LIQ-TF, is an AIE-active furo[2,3-c]pyridine-based photosensitizer . It shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . It can be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
Biochemical Pathways
The compound works by generating reactive oxygen species (ROS), including singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which can cause oxidative damage to bacterial cells . This leads to the ablation of the targeted bacteria .
Result of Action
The result of the compound’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . This makes it a potential tool for combating multiple drug-resistant bacteria .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been associated with various biochemical reactions . For instance, thienopyridine bearing structures have been linked with HMG-CoA reductase inhibitors, agonists for the luteinizing hormone receptor, histone lysine demethylase KDM5A Inhibitors, and others
Cellular Effects
A compound named LIQ-TF, which is an AIE-active furo[2,3-c]pyridine-based photosensitizer, has been shown to have specific imaging and photodynamic ablation effects on Gram-positive bacteria
Molecular Mechanism
It is known that the compound can be synthesized via an Rh-catalyzed tandem reaction . This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 353°C at 760 mmHg and a melting point greater than 320°C . This suggests that the compound is stable under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]pyridine-2-carboxylic acid typically involves the construction of the fused ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with furan-2-carboxylic acid under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
Furo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]pyridine-2-carboxylic acid: This compound has a similar fused ring system but with a different arrangement of the furan and pyridine rings.
Furo[3,2-b]pyridine: Another related compound with a different ring fusion pattern.
Uniqueness
Furo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
furo[2,3-c]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPIDXCJMDIDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549937 | |
Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-15-3 | |
Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.